molecular formula C8H12O4 B3264239 Ethyl 2,3-dioxohexanoate CAS No. 3885-41-4

Ethyl 2,3-dioxohexanoate

Cat. No. B3264239
CAS RN: 3885-41-4
M. Wt: 172.18 g/mol
InChI Key: NCXBJWBAZVILED-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxohexanoate is a chemical compound with the molecular formula C8H12O4 . It is used as a pharmaceutical intermediate . The molecule contains a total of 23 bonds, including 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .


Synthesis Analysis

The synthesis of a similar compound, Ethyl 2,4-dioxohexanoate, has been described in a research paper . The starting material, butanone 1 and diethyl oxalate 2, underwent Claisen condensation to give ethyl 2,4-dioxohexanoate 3. Then, this was reacted with N2H4·H2O to give ethyl 3-ethyl-1H-pyrazole-5-carboxylate 4. The reaction of intermediate 4 with dimethyl sulfate (DMS) yielded ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate 5 .


Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dioxohexanoate consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 172.178 Da .


Physical And Chemical Properties Analysis

Ethyl 2,3-dioxohexanoate is a light yellow to yellow liquid . It has a molecular weight of 172.18 . The compound should be stored in a refrigerator and shipped at room temperature .

Safety and Hazards

Ethyl 2,3-dioxohexanoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 2,3-dioxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-5-6(9)7(10)8(11)12-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXBJWBAZVILED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dioxohexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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